4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine
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Description
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine is a useful research compound. Its molecular formula is C21H21Cl2N3 and its molecular weight is 386.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including analgesic, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is C21H21Cl2N, with a molecular weight of approximately 374.31 g/mol. The structure features a piperidine ring substituted with both pyrazole and chlorophenyl groups, which are known to enhance biological activity due to their ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C21H21Cl2N |
Molecular Weight | 374.31 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Not specified |
Analgesic Activity
Research indicates that derivatives of piperidine, including the target compound, exhibit significant analgesic properties. In studies involving male Wistar rats, compounds similar to This compound were tested using the tail flick method, demonstrating notable analgesic effects at doses around 50 mg/kg when compared to standard drugs like pethidine .
Antibacterial Activity
The antibacterial potential of related compounds has been evaluated against various bacterial strains. One study highlighted that piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , indicating that structural modifications in piperidine analogs can enhance their antimicrobial efficacy . While specific data on the target compound's antibacterial activity is limited, its structural similarities suggest potential effectiveness.
Enzyme Inhibition
Additionally, compounds bearing the piperidine nucleus have been associated with enzyme inhibition activities. For instance, studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) and urease effectively . The mechanism of action likely involves interactions at the active sites of these enzymes, which can be influenced by the presence of substituents on the piperidine ring.
Case Study 1: Analgesic Efficacy in Animal Models
In a controlled study, a series of piperidine derivatives were synthesized and evaluated for analgesic activity. The results showed significant pain relief compared to control groups, affirming the hypothesis that modifications in the chemical structure could lead to enhanced pharmacological effects .
Case Study 2: Antibacterial Screening
Another investigation focused on synthesizing various piperidine derivatives and assessing their antibacterial properties. The findings revealed that specific substitutions led to increased activity against common pathogens, suggesting that similar modifications in This compound could yield promising results .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3/c22-18-5-1-15(2-6-18)14-26-11-9-17(10-12-26)21-13-20(24-25-21)16-3-7-19(23)8-4-16/h1-8,13,17H,9-12,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPAHDOUJPRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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